2-Ethylbutylamine hydrochloride
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Overview
Description
2-Ethylbutylamine hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a derivative of 2-ethylbutylamine, where the amine group is protonated and paired with a chloride ion to form the hydrochloride salt. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2-ethylbutyl chloride. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine. The reaction can be represented as follows:
C6H13Cl+NH3→C6H15N+HCl
The resulting 2-ethylbutylamine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H15N+HCl→C6H16ClN
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps:
- Alkylation of ammonia with 2-ethylbutyl chloride.
- Neutralization of the resulting amine with hydrochloric acid.
- Crystallization and purification of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Ethylbutylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylbutylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutylamine: The parent amine without the hydrochloride salt.
Butylamine: A similar compound with a butyl group instead of an ethylbutyl group.
2-Ethylhexylamine: A related compound with a longer carbon chain.
Uniqueness
2-Ethylbutylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications compared to its parent amine.
Properties
IUPAC Name |
2-ethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRACJAQBWJXEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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